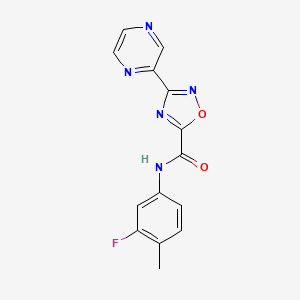
N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide and related compounds involves multiple steps, including the formation of 1,3,4-oxadiazole rings and subsequent functionalization. For instance, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives is described, which involves the creation of the oxadiazole ring and its integration into a larger molecular framework . Similarly, the synthesis of N-alkyl-3-(4'-deoxy-4'-fluoro-β-L-arabinopyranosyl)-1,2,4-oxadiazole-5-carboxamides includes the selective fluorination of the sugar moiety, showcasing the versatility of oxadiazole synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a pyrazole derivative was determined, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Additionally, the structure of a pyrazoline derivative was found to have a flat-envelope conformation with the phenyl ring oriented almost perpendicular to the heterocycle . These studies provide insights into the conformational preferences of similar molecular frameworks.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the carbonyl oxygen in a pyrazoline derivative exhibits partial anionic character due to pi density transfer, which facilitates intermolecular hydrogen bonding . This reactivity is crucial for the biological activity of these compounds, as it can affect their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability and solubility, are important for their potential application as pharmaceuticals. The pyrazole derivative mentioned earlier was found to be thermally stable up to 190°C . Moreover, the study of solvent effects on structural parameters can provide valuable information for optimizing drug formulation .
Biological Activity
The biological activity of these compounds is a key aspect of their analysis. The antimycobacterial activity of the N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis is highlighted, with some derivatives showing promising activity and low toxicity . Additionally, the inhibition of cancer cell proliferation by a pyrazolo[1,5-a]pyrimidine derivative indicates the potential for anticancer applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is synthesized and characterized for use in scientific research. For example, a study by McLaughlin et al. (2016) involved the synthesis and analytical characterization of a related compound, highlighting the importance of accurate identification and characterization in research chemical synthesis (McLaughlin et al., 2016).
Insecticidal Applications
- This compound has been explored for its potential insecticidal activities. Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating that some derivatives exhibited good insecticidal activities (Qi et al., 2014).
Antimycobacterial Activity
- There is interest in the antimycobacterial properties of compounds related to N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. Zítko et al. (2015) synthesized and evaluated N-phenylpyrazine-2-carboxamides, showing significant anti-mycobacterial activities (Zítko et al., 2015).
Antitubercular and Antibacterial Activities
- Research has been conducted on related compounds for antitubercular and antibacterial properties. For example, Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, showing promising antitubercular and antibacterial activities (Bodige et al., 2020).
Chemical Research and Development
- In the field of chemical research and development, this compound and its derivatives are of interest. For example, Li et al. (2010) investigated the solvothermal interconversions of pyrazinyl substituted azole derivatives, demonstrating the relevance of these compounds in chemical research (Li et al., 2010).
Antiviral Research
- Compounds related to N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have also been studied for their antiviral properties. For instance, Flefel et al. (2012) synthesized derivatives and tested them for anti-avian influenza virus activity, showing promising results (Flefel et al., 2012).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c1-8-2-3-9(6-10(8)15)18-13(21)14-19-12(20-22-14)11-7-16-4-5-17-11/h2-7H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZOPZOEMZWBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)
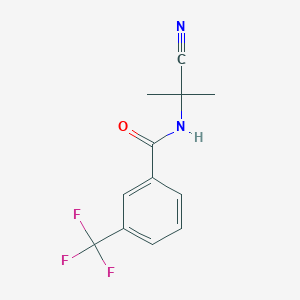
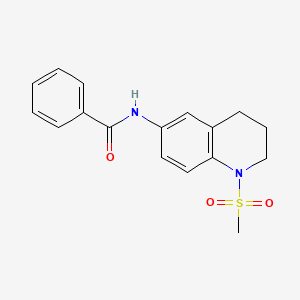
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
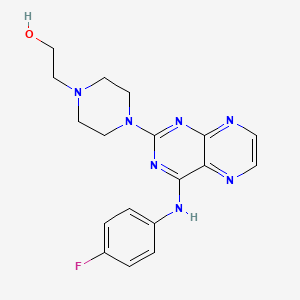
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

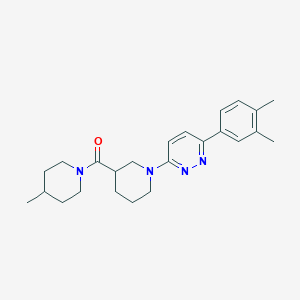
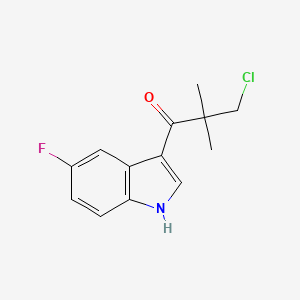
![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)
